molecular formula C21H19N3O3S2 B2858179 2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 878683-54-6

2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2858179
CAS No.: 878683-54-6
M. Wt: 425.52
InChI Key: BPYOQFOFTQIYFC-UHFFFAOYSA-N
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Description

2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that features a unique combination of furan, thieno[2,3-d]pyrimidine, and phenylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The thieno[2,3-d]pyrimidine core can be reduced to form dihydro derivatives.

    Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced thieno[2,3-d]pyrimidine derivatives, and substituted phenylacetamide derivatives .

Scientific Research Applications

2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-13-14(2)29-19-18(13)20(26)24(11-16-9-6-10-27-16)21(23-19)28-12-17(25)22-15-7-4-3-5-8-15/h3-10H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYOQFOFTQIYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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